

Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(bromomethyl)acrylate

Cat. No.: B1362865

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **methyl 2-(bromomethyl)acrylate**, a valuable reagent in organic synthesis and polymer chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside protocols for its synthesis and characterization.

Spectroscopic Data

The structural characterization of **methyl 2-(bromomethyl)acrylate** is primarily achieved through ^1H NMR, ^{13}C NMR, and IR spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Table 1: ^1H NMR Spectroscopic Data for Methyl 2-(bromomethyl)acrylate

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.32	s	=CH ₂ (vinyl H)
5.96	s	=CH ₂ (vinyl H)
4.19	s	-CH ₂ Br (bromomethyl)
3.79	s	-OCH ₃ (methyl ester)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-(bromomethyl)acrylate

Chemical Shift (δ) ppm	Assignment
165.5	C=O (ester carbonyl)
136.0	=C< (quaternary vinyl C)
129.0	=CH ₂ (vinyl C)
52.5	-OCH ₃ (methyl ester)
28.5	-CH ₂ Br (bromomethyl)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data for Methyl 2-(bromomethyl)acrylate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1725	Strong	C=O stretch (ester)
~1635	Medium	C=C stretch (alkene)
~1280, ~1160	Strong	C-O stretch (ester)
~650	Medium	C-Br stretch

Experimental Protocols

Synthesis of Methyl 2-(bromomethyl)acrylate

A common and effective method for the synthesis of **methyl 2-(bromomethyl)acrylate** involves the bromination of methyl 2-(hydroxymethyl)acrylate.[\[1\]](#)

Materials:

- Methyl 2-(hydroxymethyl)acrylate

- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Water
- Hexane
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of methyl 2-(hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL) is prepared in a 500 mL round-bottom flask and cooled to $-4\text{ }^{\circ}\text{C}$ using an ice/ NaCl bath.
- Phosphorus tribromide (23.5 mL, 0.25 mol) is added dropwise to the cooled solution over a period of 30 minutes. The formation of a white precipitate is observed.
- The reaction mixture is stirred for 3 hours while being allowed to warm to room temperature.
- The solution is then re-cooled to $-4\text{ }^{\circ}\text{C}$, and water (50 mL) is cautiously added dropwise. This step results in the evolution of hydrogen bromide (HBr) gas.
- After the addition of water, an additional 100 mL of water is added, and the resulting solution is extracted with hexane (3 x 200 mL).
- The combined organic layers are dried over anhydrous MgSO_4 .
- The MgSO_4 is removed by filtration, and the solvent is removed by rotary evaporation to yield the crude product.
- Pure **methyl 2-(bromomethyl)acrylate** is obtained as a slightly yellowish liquid by distillation under reduced pressure ($43\text{ }^{\circ}\text{C}$, 1.0 Torr).

Spectroscopic Characterization

The following protocols are standard procedures for obtaining NMR and IR spectra of acrylate monomers.

NMR Spectroscopy:

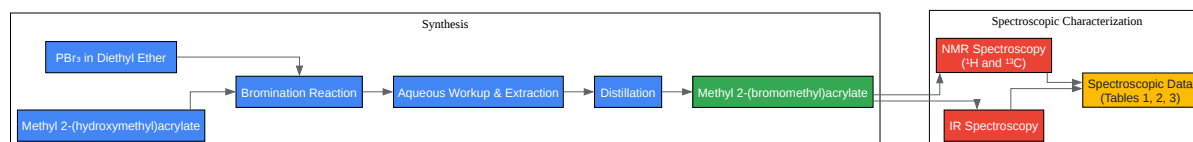
- Instrumentation: Bruker DPX 300 or ACF-400 spectrometer.
- Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl_3).
- Internal Standard: Tetramethylsilane (TMS) is used as an external standard for ^1H and ^{13}C NMR.
- Acquisition: Spectra are recorded at ambient temperature.

IR Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Acquisition: The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **methyl 2-(bromomethyl)acrylate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(bromomethyl)acrylate | 4224-69-5 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)acrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362865#methyl-2-bromomethyl-acrylate-spectroscopic-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com